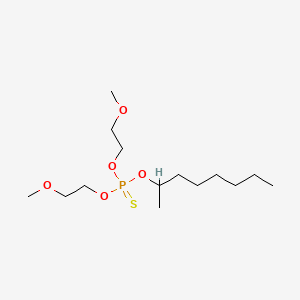
1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one is an organic compound that features a diphenylphosphoryl group attached to a dimethylpropanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one can be synthesized through the reaction of diphenylphosphoryl chloride with 2,2-dimethylpropan-1-one in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphoryl group under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine oxides and phosphines.
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphine-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of 1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one involves its ability to participate in phosphorylation reactions. The diphenylphosphoryl group can transfer a phosphoryl group to other molecules, thereby modifying their chemical properties. This mechanism is crucial in biochemical pathways where phosphorylation plays a regulatory role .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphoryl azide: Used in similar phosphorylation reactions but contains an azide group.
Diphenylphosphoryl chloride: A precursor in the synthesis of 1-(Diphenylphosphoryl)-2,2-dimethylpropan-1-one.
Diphenylphosphine oxide: Shares the diphenylphosphoryl group but differs in its oxidation state.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other diphenylphosphoryl compounds. Its dimethylpropanone backbone provides steric hindrance, influencing its reactivity and making it suitable for specific synthetic applications .
Propiedades
Número CAS |
70393-73-6 |
|---|---|
Fórmula molecular |
C17H19O2P |
Peso molecular |
286.30 g/mol |
Nombre IUPAC |
1-diphenylphosphoryl-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C17H19O2P/c1-17(2,3)16(18)20(19,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
Clave InChI |
DXBAPQHGNIUNMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


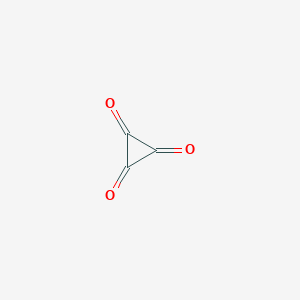
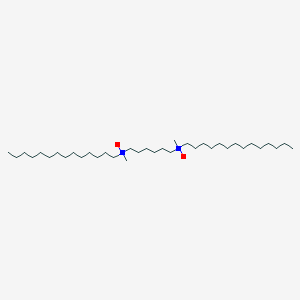
methanone](/img/structure/B14454923.png)
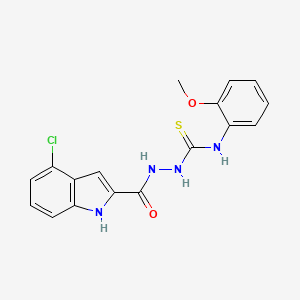
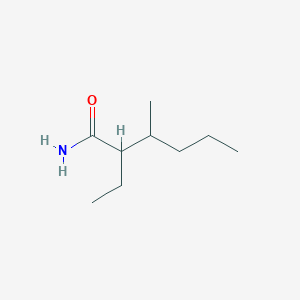
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
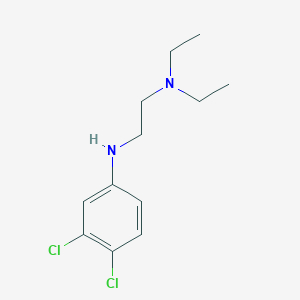
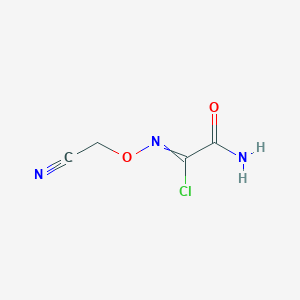

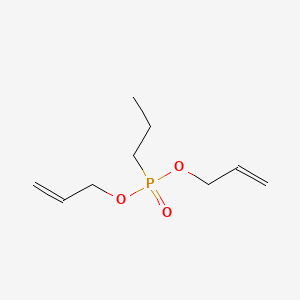
![(2-Chloroethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14454971.png)
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)
